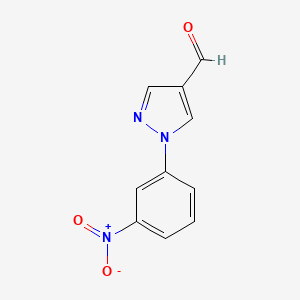
1-(3-Nitrophenyl)pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Nitrophenyl)pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C10H7N3O3 .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 1-(3-Nitrophenyl)pyrazole-4-carbaldehyde, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A novel family of 5-reductase and aromatase inhibitors derived from 1, 2, 3-triazole derivative uses pyrazole-4-carbaldehyde as the starting material .Molecular Structure Analysis
The molecular structure of 1-(3-Nitrophenyl)pyrazole-4-carbaldehyde comprises two nitrogen (N) atoms and three carbon © atoms in a five-membered heterocyclic aromatic ring .Chemical Reactions Analysis
Pyrazole-3(4)-carbaldehyde, a related compound, undergoes various chemical reactions such as addition and reduction, oxidation, and condensation reactions with active methylene compounds, semicarbazide, thiosemicarbazide, and hydroxylamine .Physical And Chemical Properties Analysis
The molecular weight of 1-(3-Nitrophenyl)pyrazole-4-carbaldehyde is 217.18 .科学的研究の応用
Antibacterial Applications
This compound has been identified to possess antibacterial properties, which makes it a candidate for the development of new antibacterial agents. Its efficacy against various bacterial strains can be studied to determine its spectrum of activity and potential as a therapeutic agent .
Anti-inflammatory Activity
The anti-inflammatory potential of 1-(3-Nitrophenyl)pyrazole-4-carbaldehyde can be explored through in vivo and in vitro studies. This could lead to the development of new anti-inflammatory medications, especially for conditions where current treatments are inadequate .
Cancer Research
In cancer research, this compound’s ability to inhibit the growth of cancer cells can be evaluated. Studies can focus on its effects on cell viability, apoptosis, and cell cycle arrest in various cancer cell lines .
Analgesic Properties
The analgesic properties of this molecule can be assessed using pain models. Research can be directed towards understanding its mechanism of action and potential side effects, which could contribute to the creation of new pain management drugs .
Anticonvulsant Effects
As an anticonvulsant, 1-(3-Nitrophenyl)pyrazole-4-carbaldehyde can be studied for its effectiveness in preventing or reducing the frequency of seizures. This includes research into its pharmacokinetics and interaction with other anticonvulsant drugs .
Anthelmintic Use
The anthelmintic activity suggests that this compound could be used to develop treatments against parasitic worms. Investigations can include its efficacy against different species of helminths and its safety profile .
Antioxidant Potential
The antioxidant capacity of this compound can be quantified and compared with standard antioxidants. This research could lead to its application in preventing oxidative stress-related diseases .
Herbicidal Activity
Lastly, the herbicidal activity of 1-(3-Nitrophenyl)pyrazole-4-carbaldehyde can be explored for agricultural applications. Studies can determine its selectivity and environmental impact, aiming to develop safer and more effective herbicides .
作用機序
将来の方向性
Pyrazole derivatives, including 1-(3-Nitrophenyl)pyrazole-4-carbaldehyde, continue to be a focus of research due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research may focus on exploring new synthesis methods and applications of these compounds .
特性
IUPAC Name |
1-(3-nitrophenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-7-8-5-11-12(6-8)9-2-1-3-10(4-9)13(15)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJGWNCUVCJTRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(C=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)pyrazole-4-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

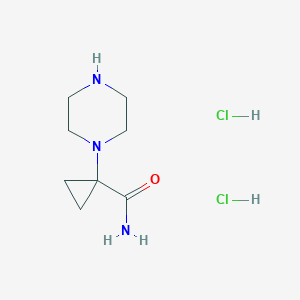
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2937467.png)
![benzyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2937468.png)
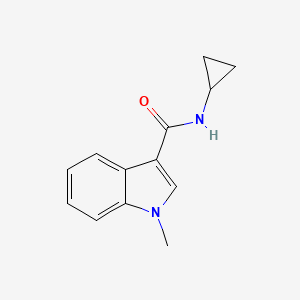
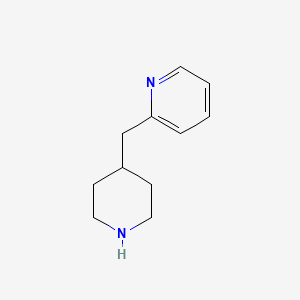

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3-dimethylimidazole-4-carboxamide](/img/structure/B2937472.png)
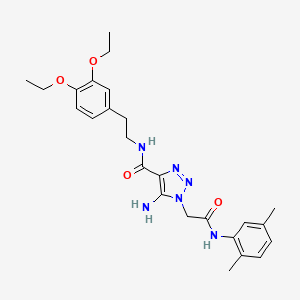
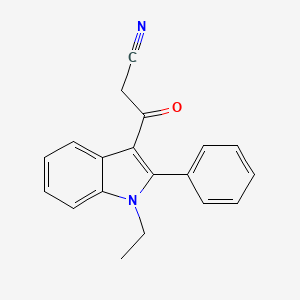
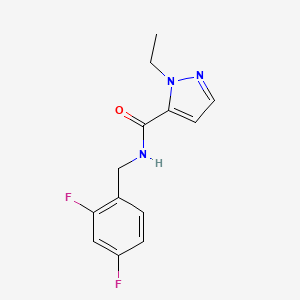
![{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B2937481.png)
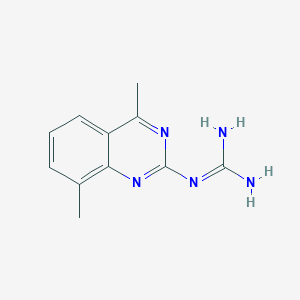
![4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide](/img/structure/B2937484.png)
![1-[4-(2,2-Dimethylpropanoyl)-2,6-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2937485.png)